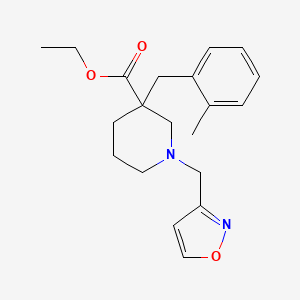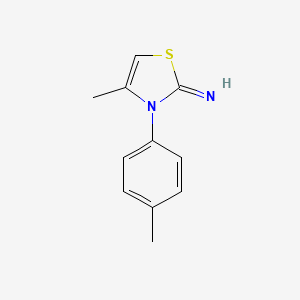![molecular formula C18H26N2O2S B6130986 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as CT-3, is a synthetic cannabinoid compound. It belongs to the class of cannabinoids that act on the endocannabinoid system, which is involved in the regulation of various physiological processes, such as pain, inflammation, and mood. CT-3 has shown potential in the treatment of various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide acts on the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. It has been shown to have a higher affinity for CB2 receptors than CB1 receptors. This compound also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been found to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been found to have analgesic effects, which are mediated through the activation of CB2 receptors. This compound has been found to have neuroprotective effects, which are mediated through the modulation of glutamate levels. This compound has been found to have anti-tumor effects, which are mediated through the inhibition of cell proliferation and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be controlled. It has been extensively studied, which means that there is a lot of data available on its properties. This compound has been found to have low toxicity, which makes it a good candidate for in vivo studies. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not fully represent the properties of natural cannabinoids. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret its effects.
Direcciones Futuras
There are several future directions for the study of 1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its potential in the treatment of cancer. This compound has been found to be effective in reducing the growth of cancer cells, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential in the treatment of neurodegenerative disorders. This compound has been found to have neuroprotective effects, but more studies are needed to determine its potential in the treatment of diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an immunomodulatory agent. This compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-(5-methyl-2-thienyl)ethylamine, followed by the addition of piperidine-3-carboxylic acid chloride. The resulting compound is then oxidized to form this compound. The synthesis method has been described in detail in various research papers.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has been found to be effective in reducing the growth of cancer cells in vitro and in vivo. It has also been shown to have potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-cyclopentyl-N-[2-(5-methylthiophen-2-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-13-6-8-16(23-13)10-11-19-18(22)14-7-9-17(21)20(12-14)15-4-2-3-5-15/h6,8,14-15H,2-5,7,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGIBFMOIABNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
